Glucosaminylmuramyl-2-alanine-D-isoglutamine

Description

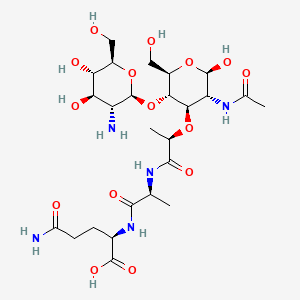

Glucosaminylmuramyl dipeptide is a compound derived from bacterial cell walls, specifically from peptidoglycan. It is known for its potent immunostimulatory properties, making it a significant molecule in the study of innate immunity. This compound is composed of N-acetylglucosamine and N-acetylmuramic acid linked to a dipeptide consisting of L-alanine and D-isoglutamine .

Properties

CAS No. |

97590-38-0 |

|---|---|

Molecular Formula |

C25H43N5O15 |

Molecular Weight |

653.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |

InChI Key |

MXMOFDISXOBSJM-BHACDBBJSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |

Other CAS No. |

188123-33-3 |

Synonyms |

glucosaminyl muramyl dipeptide glucosaminyl-mdp glucosaminyl-muramyl-dipeptide glucosaminylmuramyl dipeptide glucosaminylmuramyl-2-alanine-D-isoglutamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucosaminylmuramyl dipeptide typically involves the chemical coupling of N-acetylglucosamine and N-acetylmuramic acid with the dipeptide L-alanine-D-isoglutamine. This process often requires the use of protecting groups to prevent unwanted reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of glucosaminylmuramyl dipeptide may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The compound is then extracted and purified using chromatographic techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Glucosaminylmuramyl dipeptide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Glucosaminylmuramyl dipeptide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidoglycan fragments.

Biology: It serves as a tool to investigate the mechanisms of innate immunity and the role of bacterial cell wall components in immune responses.

Medicine: It is explored for its potential as an immunomodulatory agent in the treatment of infectious diseases, cancer, and autoimmune disorders.

Industry: It is used in the development of vaccines and adjuvants to enhance immune responses

Mechanism of Action

Glucosaminylmuramyl dipeptide exerts its effects by binding to specific receptors in the immune system, such as nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and Y-box binding protein 1 (YB1). This binding triggers a cascade of signaling events that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of cytokines and chemokines that mediate immune responses .

Comparison with Similar Compounds

Muramyl Dipeptide: A simpler form lacking the glucosamine moiety.

N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan fragment with similar immunostimulatory properties.

Uniqueness: Glucosaminylmuramyl dipeptide is unique due to its enhanced immunostimulatory activity compared to muramyl dipeptide. The presence of the glucosamine moiety contributes to its higher potency in activating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.